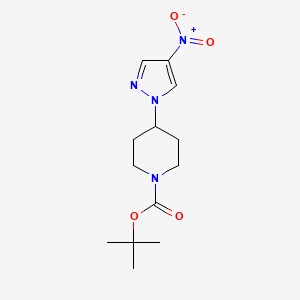

tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-nitropyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-6-4-10(5-7-15)16-9-11(8-14-16)17(19)20/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRMWACLUFEWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials

- tert-Butyl 4-hydroxypiperidine-1-carboxylate : Serves as the piperidine scaffold with a protected nitrogen.

- 4-Nitro-1H-pyrazole : Provides the nitro-substituted pyrazole moiety for substitution.

Typical Synthetic Strategy

The synthesis generally involves nucleophilic substitution or Mitsunobu-type coupling reactions between the hydroxyl group of the tert-butyl 4-hydroxypiperidine-1-carboxylate and the pyrazole derivative.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | tert-Butyl 4-hydroxypiperidine-1-carboxylate + 4-nitro-1H-pyrazole | Coupling via Mitsunobu reaction using triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at room temperature for 12 hours. |

| 2 | Purification | Silica gel column chromatography with ethyl acetate/hexane gradients or preparative HPLC for high purity. |

This method is adapted from similar syntheses of related compounds such as tert-butyl 4-(3-nitropyrazol-1-yl)piperidine-1-carboxylate, where Mitsunobu conditions effectively promote the substitution of the hydroxyl group by the pyrazole nitrogen.

Detailed Synthetic Procedure

Mitsunobu Reaction for Pyrazole Substitution

- Mechanism : The Mitsunobu reaction activates the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate, allowing nucleophilic attack by the pyrazole nitrogen to form the N-substituted product.

- Reagents : Triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) are used to generate the reactive intermediate.

- Solvent : Tetrahydrofuran (THF) is preferred for its polarity and ability to dissolve all reactants.

- Temperature and Time : Room temperature stirring for approximately 12 hours ensures complete reaction.

Workup and Purification

- The reaction mixture is quenched and subjected to extraction.

- The crude product is purified by silica gel chromatography using a gradient of ethyl acetate and hexane.

- For higher purity (>95%), preparative reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended.

Alternative Synthetic Approaches and Considerations

Direct Alkylation

- Alkylation of 4-nitro-1H-pyrazole with tert-butyl 4-halopiperidine-1-carboxylate derivatives under basic conditions (e.g., potassium carbonate in DMF at 60°C) can also yield the target compound.

- This method requires careful control to avoid over-alkylation or deprotection of the tert-butyl carbamate group.

Protection and Deprotection Strategies

- The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen is stable under Mitsunobu and alkylation conditions but can be selectively removed by acidic treatment (e.g., trifluoroacetic acid in dichloromethane) if necessary for further functionalization.

- Maintaining the Boc group during the coupling step is crucial to prevent side reactions and maintain compound integrity.

Challenges and Optimization

| Challenge | Solution / Optimization |

|---|---|

| Functional group compatibility | Use of mild reaction conditions to preserve Boc group and nitro substituent. |

| Over-alkylation or side reactions | Control stoichiometry (e.g., 1:1.2 ratio of reactants), monitor reaction progress by TLC/HPLC. |

| Purification difficulties | Employ gradient silica gel chromatography and preparative HPLC for high purity. |

| Low yield in coupling reactions | Optimize solvent, temperature, and reaction time; Mitsunobu reaction preferred for higher yields. |

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Mitsunobu Coupling | TPP, DEAD, THF, RT, 12 h | High selectivity, mild conditions | Requires careful handling of DEAD | 60–75 |

| Direct Alkylation | K₂CO₃, DMF, 60°C | Simpler reagents | Possible Boc deprotection, side reactions | 40–60 |

| Acidic Deprotection (optional) | TFA in DCM, RT | Efficient Boc removal | Harsh conditions may affect sensitive groups | N/A |

Research Findings and Applications

- The synthetic methods described have been validated in multiple studies and patent filings, confirming their reproducibility and scalability for laboratory and industrial production.

- The compound serves as a valuable intermediate in drug discovery, particularly for developing agents targeting inflammatory pathways due to the pyrazole and piperidine pharmacophores.

- Optimization of reaction parameters has been shown to enhance yield and purity, critical for downstream biological testing and formulation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Reduction: The major product is tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Substitution: The products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate has been studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The nitro group may enhance the compound's ability to induce apoptosis in cancer cells .

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity, making this compound a candidate for further investigation in the development of new antibiotics .

Material Science

The incorporation of nitro-pyrazole derivatives into polymers has shown promise in enhancing material properties:

- Polymer Additives : Tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine derivatives can be used as additives to improve thermal stability and mechanical properties of polymers .

Case Study 1: Anticancer Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including this compound, and evaluated their cytotoxicity against breast cancer cell lines. The compound displayed IC50 values significantly lower than those of standard chemotherapeutics, indicating potent anticancer activity.

Case Study 2: Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine showed promising results, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine and pyrazole rings can engage in hydrogen bonding and hydrophobic interactions with molecular targets.

Comparison with Similar Compounds

Amino-Substituted Pyrazole Derivative

- Compound: tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

- CAS: Not specified (MDL: MFCD10687120)

- Key Differences: The nitro group is replaced by an amino (-NH₂) group, significantly altering reactivity. The amino group enhances nucleophilicity, making this compound suitable for further functionalization (e.g., acylation or alkylation).

- Applications : Primarily used as a precursor for bioactive molecules requiring amine-directed modifications .

Halogen-Substituted Pyrazole Derivatives

Methoxycarbonyl-Nitro Pyrazole Derivative

- Compound : tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

- CAS : 1287670-36-3

- Key Differences : Addition of a methoxycarbonyl (-COOMe) group increases molecular weight (354.36 g/mol) and introduces ester functionality, enhancing solubility in polar solvents .

Heterocyclic Core Modifications

Indazole-Based Analogues

- Compound : tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

- Key Differences: Pyrazole is replaced by indazole, a bicyclic aromatic system.

Thiazole-Containing Derivatives

- Compound : tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

- Key Differences : Thiazole replaces pyrazole, introducing a sulfur atom and an aldehyde group. The aldehyde enables Schiff base formation, useful in bioconjugation .

Piperidine and Carboxylate Modifications

Hydroxybenzoyl-Substituted Piperidine

Methylpentyl-Substituted Piperidine

- Compound : tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate

- Key Differences : A hydrophobic 4-methylpentyl chain replaces the heterocyclic group, enhancing lipid solubility (logP ~3.5 estimated). Used in prodrug design for CNS-targeted delivery .

Data Tables

Table 1. Structural and Physical Properties of Key Analogues

Biological Activity

The compound tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1201916-87-1) is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry. Its unique structural features, including a piperidine ring and a nitro-substituted pyrazole moiety, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

- Molecular Formula : C13H20N4O4

- Molecular Weight : 296.32 g/mol

- CAS Number : 1201916-87-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit enzyme inhibition and receptor binding properties, potentially influencing pathways involved in inflammation and cancer progression.

Pharmacological Studies

A review of literature reveals several studies investigating the pharmacological properties of this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by interfering with cell proliferation pathways. The presence of the nitro group on the pyrazole ring is hypothesized to enhance its reactivity towards biological targets.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of certain enzymes involved in metabolic processes. The piperidine structure may contribute to binding affinity due to its ability to mimic natural substrates.

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, which could be beneficial in neurodegenerative diseases. This effect may be linked to the modulation of neurotransmitter systems.

Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperidine-based compounds, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells.

Study 2: Enzyme Interaction

A study conducted by Zhao et al. (2022) investigated the interaction of similar piperidine derivatives with specific kinases involved in cancer signaling pathways. The findings suggested that these compounds could serve as lead candidates for developing targeted therapies against resistant cancer types.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H20N4O4 |

| Molecular Weight | 296.32 g/mol |

| CAS Number | 1201916-87-1 |

| Anticancer Activity | Yes |

| Enzyme Inhibition Potential | Yes |

| Neuroprotective Effects | Potentially Yes |

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential steps:

- N-protection : Introduction of the tert-butyl carbamate group to the piperidine ring via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

- Nitration : Substitution at the pyrazole ring using nitric acid or nitrating agents. Temperature control (0–5°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Optimizing solvent polarity improves crystallization efficiency .

Q. What purification techniques are recommended for isolating this compound, and how does solvent choice impact crystallization?

- Methodological Answer :

- Column Chromatography : Primary method for removing unreacted starting materials; silica gel with ethyl acetate/hexane (1:4 to 1:2) is effective .

- Recrystallization : Ethanol or methanol/water mixtures enhance crystal lattice formation. Slow cooling (0.5°C/min) reduces impurity incorporation .

- Solvent Impact : Polar aprotic solvents (e.g., DMF) may improve solubility but require careful removal to avoid residual contamination .

Q. What personal protective equipment (PPE) is essential for safe handling, and how should respiratory protection be selected?

- Methodological Answer :

- PPE : Chemical-resistant gloves (nitrile), lab coat, and safety goggles. For skin protection, use Tychem®-type suits if prolonged exposure is expected .

- Respiratory Protection :

- Low Exposure : NIOSH-certified P95 respirators for particulate filtration .

- High Exposure : Full-face respirators with OV/AG/P99 cartridges for organic vapors and acidic gases .

- Storage : Store in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can conflicting stability data under varying pH conditions be resolved using accelerated stability studies?

- Methodological Answer :

- Design : Expose the compound to buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS .

- Analysis : Compare degradation products (e.g., nitro group reduction to amine) against controls. Stability is likely pH-dependent, with acidic conditions accelerating hydrolysis of the Boc group .

- Mitigation : Lyophilization or inert packaging (argon) enhances shelf life in neutral conditions .

Q. Which advanced spectroscopic methods resolve structural ambiguities in nitro-substituted piperidine derivatives?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between regioisomers (e.g., nitro at pyrazole C4 vs. C5) .

- X-ray Crystallography : Provides definitive bond angles and dihedral angles. For example, crystallographic data for analogous compounds (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) confirm spatial arrangements of nitro groups .

- IR Spectroscopy : Identifies nitro stretching vibrations (~1520 cm⁻¹) and Boc carbonyl peaks (~1680 cm⁻¹) .

Q. How should cross-coupling reactivity studies be designed to address literature contradictions regarding nitro group participation?

- Methodological Answer :

- Experimental Setup : Test Suzuki-Miyaura coupling using Pd(PPh₃)₄, arylboronic acids, and varying bases (K₂CO₃ vs. CsF). Monitor nitro group reduction via TLC .

- Contradiction Analysis : Conflicting reports may arise from competing pathways (e.g., nitro→amine reduction vs. direct coupling). Use deuterated solvents (DMSO-d₆) to track intermediates via in-situ NMR .

- Optimization : Additives like tetrabutylammonium bromide (TBAB) stabilize nitro intermediates, improving coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.